3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one
Description
Properties
CAS No. |
851320-42-8 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-4-(3-methylanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-4-6-11(9-10)18-14-12-7-2-3-8-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3 |
InChI Key |
QXSMSICQSQKBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely reported method involves diazotization of 3-amino-4-arylamino-1H-isochromen-1-ones (A ) in weakly acidic media (e.g., acetic acid) using sodium nitrite. This generates a diazonium intermediate (B ), which undergoes intramolecular cyclization to form the triazolo-isochromenone core (Scheme 1).
Scheme 1 :
Experimental Protocol for 3-Methylphenyl Variant
-
Precursor Synthesis :
-
Diazotization :
Table 1 : Optimization of Diazotization Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature (°C) | 0–5 | Prevents decomposition |
| NaNO₂ Equivalents | 1.2 | Maximizes cyclization |
| Acid Strength | Weak (AcOH) | Avoids ring-opening |
Alternative Cyclization Routes
6-endo-dig Electrophilic Cyclization
A method adapted from selanyl/tellanyl-isochromenone synthesis employs:
-
Substrates : 2-Alkynylaryl esters.
-
Conditions : Diorganyl dichalcogenides (e.g., (PhSe)₂), Oxone, ultrasound irradiation.
-
Mechanism : Electrophilic activation of the alkyne followed by cyclization (Scheme 2).
Scheme 2 :
Limitations : Requires installing the 3-amino group post-cyclization via amination.
Brominative Annulation
Recent work demonstrates brominative annulation of 2-alkynylaryloate esters using transient bromoiodane intermediates:
-
Yield : 74–95% for 4-bromoisocoumarins.
-
Applicability : Potential for introducing amino groups via nucleophilic substitution.
Characterization and Analytical Data
Spectroscopic Data
Reported for analogous compounds (3-chlorophenyl variant):
-
IR (ATR, cm⁻¹) : 3456 (N–H), 1701 (C=O), 1592 (C=C).
-
¹H NMR (CDCl₃) : δ 8.15 (dd, J = 8.0 Hz, H8), 7.53 (t, H6), 7.10–6.76 (aryl-H).
Table 2 : Comparative NMR Data for Isochromenone Derivatives
Stability and Side Reactions
Acid-Mediated Ring-Opening
Exposure to strong acids (e.g., HCl/MeOH) leads to transesterification, yielding methyl 2-[4-hydroxy-1-aryl-1H-triazol-5-yl]benzoates. This underscores the need for weakly acidic conditions during diazotization.
π-Stacking and Hydrogen Bonding
Crystal structures reveal that substituents on the aryl group (e.g., 3-methyl vs. 4-Cl) alter supramolecular interactions:
Industrial-Scale Considerations
Process Optimization
-
Solvent Choice : Fluorobenzene or chlorobenzene for azeotropic drying.
-
Workup : Methylcyclohexane-induced crystallization improves purity.
Table 3 : Scalability Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low cyclization yield | KI catalysis | Yield ↑ 15–20% |
| Product decomposition | Low-temperature quench | Purity >98% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one serves as a versatile building block for developing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing derivatives with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones | Potassium permanganate, hydrogen peroxide |
| Reduction | Forms reduced derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Produces various functionalized compounds | Halogens, acids, bases |
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can affect cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of derivatives synthesized from this compound against human cancer cell lines (e.g., HCT-116 and MCF-7). The results demonstrated several derivatives exhibiting significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising therapeutic potential .
Medicine
The compound is under investigation for its therapeutic applications due to its interaction with various molecular targets. Preliminary studies suggest that it may modulate biochemical pathways relevant to disease mechanisms.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with enzymes and receptors, potentially influencing pathways associated with cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-4-(3-chloroanilino)-1H-isochromen-1-one
- Structure : Chlorine replaces the methyl group at the 3-position of the aryl ring.
- However, it reduces solubility compared to the methyl-substituted analog .
- Synthesis Yield: 71% (vs.
3-Amino-4-(diphenylamino)-1H-isochromen-1-one
3-(4-Methoxyphenyl)-1H-isochromen-1-one
- Structure: Lacks the amino group but features a methoxy substituent.
- Properties : Methoxy improves solubility via hydrogen bonding but diminishes electrophilicity at the 4-position, limiting utility in nucleophilic substitution reactions .
Core Scaffold Variations
1-Arylisochromeno[3,4-d][1,2,3]triazol-5(1H)-ones
- Structure: Triazole ring fused to the isochromenone core.
- Properties: Enhanced thermal stability and π-π stacking capabilities due to the planar triazole moiety. These derivatives show improved anticancer activity compared to the parent isochromenone .
2-Amino-6-[(3-chloro-4-methylphenyl)amino]-1H-pyrimidin-4-one
- Structure: Pyrimidinone core instead of isochromenone.
- Properties : Reduced aromaticity and different hydrogen-bonding patterns alter biological target specificity. This compound is explored as a kinase inhibitor .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The amino group at position 3 enables facile cyclization with aldehydes or nitriles to form triazole or imidazole derivatives, a feature less pronounced in non-amino-substituted analogs .
- Biological Activity: Isochromenones with electron-withdrawing substituents (e.g., Cl) show higher cytotoxicity but poorer bioavailability compared to methyl or methoxy variants .
- Structural Insights: X-ray crystallography of related compounds (e.g., 3-(4-methoxyphenyl)-1H-isochromen-1-one) reveals planar isochromenone cores, facilitating π-stacking in protein binding pockets .
Biological Activity
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is a heterocyclic compound notable for its unique isoquinoline framework, which includes amino and aryl substituents. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential as an anticancer agent and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the amino group and the aryl moiety enhances its reactivity, allowing it to interact with various biological targets. The compound can undergo electrophilic substitutions, which contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits anticancer and antimicrobial properties:
- Anticancer Activity : Studies have shown that this compound is effective against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
- Antimicrobial Properties : The compound's derivatives have been explored for their antimicrobial effects, suggesting a broad spectrum of biological activities that could be leveraged in drug development.
The anticancer effects of this compound are thought to be mediated through:
- Inhibition of key signaling pathways involved in cell growth and survival.
- Interaction with specific enzymes that facilitate cancer cell proliferation .
Synthesis
The synthesis typically involves a multicomponent reaction starting from 2-formylbenzoic acid and 3-methylphenylamine, often using cyanide ions in a solvent such as methanol or acetic acid under reflux conditions. This method yields high purity and good yields of the target compound.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-(diphenylamino)-1H-isochromen-1-one | Contains two phenyl groups | Enhanced stability due to additional aromatic rings |
| 3-Amino-4-(chlorophenylamino)-1H-isochromen-1-one | Chlorine substitution on phenyl group | Increased reactivity towards electrophiles |
| 3-Amino-4-(tolylamino)-1H-isochromen-1-one | Methyl substitution on phenyl group | Shows unique fluorescence properties |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Evaluation : Another study highlighted the broad-spectrum antimicrobial properties of related compounds, suggesting potential applications in treating infections.
Q & A
Q. What are the established synthetic routes for 3-amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a multicomponent reaction involving 2-formylbenzoic acid, 3-methylaniline, and HCN. The reaction proceeds through an α-aminonitrile intermediate, followed by cyclization via nucleophilic attack of the carboxylate group at the nitrile carbon. Optimizing stoichiometry (1:1 molar ratio of aldehyde to amine) and refluxing in ethanol for 1–4 hours can achieve yields >75%. Purification via crystallization from ethanol is recommended to isolate the product . For derivatives, adjusting substituents on the aniline moiety may require modified solvents (e.g., glacial acetic acid) or extended reflux times .
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. Deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .
- Spectroscopy : Employ IR to confirm carbonyl (C=O, ~1635 cm⁻¹) and amino (NH₂, ~3400–3480 cm⁻¹) groups. Note that poor solubility in common NMR solvents (e.g., CDCl₃) may necessitate alternative deuterated solvents (e.g., DMSO-d₆) or derivatization for NMR analysis .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Recrystallization from ethanol is the primary method, yielding >75% purity. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve byproducts. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm with melting point analysis (214–216°C for analogous compounds) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of intermediates in the synthesis of this compound?
Kinetic studies (e.g., quenching reactions at timed intervals) and trapping intermediates (e.g., isolating α-aminonitrile via low-temperature conditions) provide insights. Computational methods (DFT) can model the cyclization step to predict regioselectivity. Evidence of nitrile-to-lactone cyclization supports a stepwise mechanism over a concerted pathway .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Challenges include:
- Disorder in aromatic rings : Apply SHELXL restraints (e.g., DELU, SIMU) to refine thermal parameters.
- Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twinning fractions .
- High-resolution data : Leverage SHELXPRO to handle datasets with resolutions <0.8 Å, ensuring accurate hydrogen atom placement .
Q. How can researchers resolve contradictions in spectral data, such as missing NMR signals due to low solubility?
- Alternative solvents : Use DMSO-d₆ or DMF-d₇ to enhance solubility.
- Derivatization : Acetylate amino groups to improve solubility and signal resolution.
- Complementary techniques : Replace NMR with solid-state NMR or mass spectrometry (HRMS-ESI) for molecular weight confirmation .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity via microdilution (MIC values against S. aureus, E. coli) or kinase inhibition (ATP-binding assays).
- Structure-activity relationships (SAR) : Modify the 3-methylphenyl group to assess substituent effects on bioactivity. Isochromenones with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
